1-(1-Chloroethyl)-2,3-dimethylbenzene
Overview
Description
“1-Chloroethyl chloroformate” and “(1-Chloroethyl)benzene” are related chemical compounds . They can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
The synthesis of “1-Chloroethyl chloroformate” involves the reaction of benzene with ethylene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction produces “1-Chloroethyl chloroformate” and hydrogen chloride as by-products .
Molecular Structure Analysis
The molecular structure of “(1-Chloroethyl)benzene” consists of a benzene ring attached to a chloroethyl group . The molecular formula is C8H9Cl .
Chemical Reactions Analysis
Application of alkyl chloroformates (RCF), under conditions discovered more than a decade ago, met such criteria. Instantaneous conversion of hydrophilic compounds to organophilic ones became often an integral part of sample preparation procedures with negligible time and costs required .
Physical and Chemical Properties Analysis
“(1-Chloroethyl)benzene” has a molecular weight of 140.61 g/mol . It is soluble in most organic solvents, including chloroform, acetone, and ether, but insoluble in water .
Scientific Research Applications
Electrophilic Substitution and Arylation
1-(1-Chloroethyl)-2,3-dimethylbenzene has been studied for its potential in electrophilic substitution reactions. A study by Fischer and Greig (1974) explored the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid, leading to the formation of specific acetate derivatives. This research highlights the compound's utility in the generation of complex biphenyl structures (Fischer & Greig, 1974).
Oxidation and Ignition Kinetics
The oxidation and ignition kinetics of similar compounds, such as 1,2-dimethylbenzene, have been extensively studied. Gaïl et al. (2008) conducted experiments to understand the concentration profiles of reactants and products under various temperature conditions, which is crucial for industrial and chemical processes involving these types of compounds (Gaïl et al., 2008).
Chromatographic Separation and Analysis
This compound and its derivatives have been studied in the context of chromatography. Bermejo, Blanco, and Guillén (1985) investigated the chromatographic separation of chloro derivatives of dimethylbenzene, providing insights into their physical and chemical properties (Bermejo, Blanco, & Guillén, 1985).
Bromination and Derivative Synthesis
Research by Aitken et al. (2016) explored the bromination of dimethylbenzene derivatives, revealing pathways to synthesize various sulfur-functionalized benzoquinones. This study demonstrates the compound's utility in creating diverse chemical structures (Aitken et al., 2016).
Structural Analysis in Liquid State
Drozdowski (2006) conducted a structural analysis of liquid dimethylbenzene, providing detailed insights into the molecular structure and interactions. This research is vital for understanding the behavior of such compounds in their liquid state (Drozdowski, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-(1-chloroethyl)-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFALDMBXRELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598582 | |
Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60907-88-2 | |
Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60907-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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